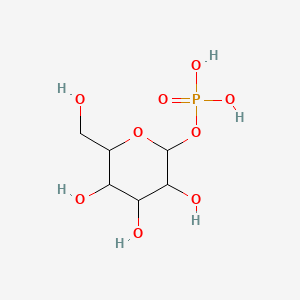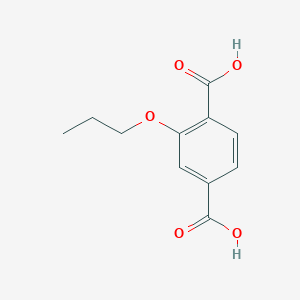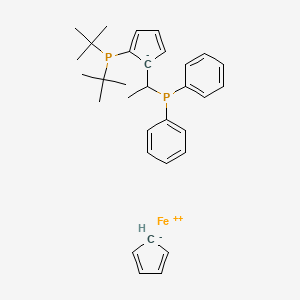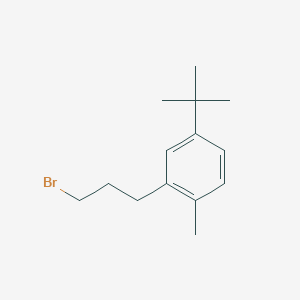
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(tert-butyl)-1-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-(3-Hydroxypropyl)-4-(tert-butyl)-1-methylbenzene.
Oxidation: 2-(3-Hydroxypropyl)-4-(tert-butyl)-1-methylbenzene or 2-(3-Oxopropyl)-4-(tert-butyl)-1-methylbenzene.
Reduction: 2-(Propyl)-4-(tert-butyl)-1-methylbenzene.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopropyl)-4-(tert-butyl)benzene: Lacks the methyl group, leading to different reactivity and applications.
2-(3-Bromopropyl)-1-methylbenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
4-(tert-Butyl)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-(3-Bromopropyl)-4-(tert-butyl)-1-methylbenzene is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the benzene ring. This combination provides a balance of reactivity and steric hindrance, making it a valuable compound in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C14H21Br |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-tert-butyl-1-methylbenzene |
InChI |
InChI=1S/C14H21Br/c1-11-7-8-13(14(2,3)4)10-12(11)6-5-9-15/h7-8,10H,5-6,9H2,1-4H3 |
Clave InChI |
AOLMFXFYLAEHCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)


![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)



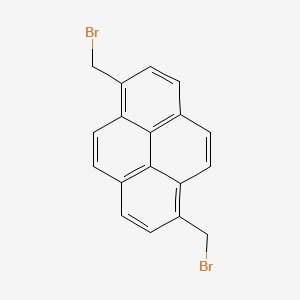
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
